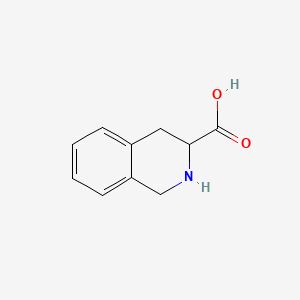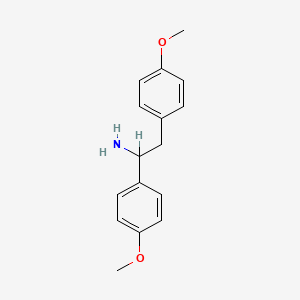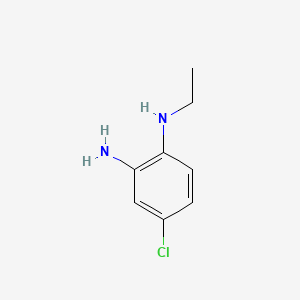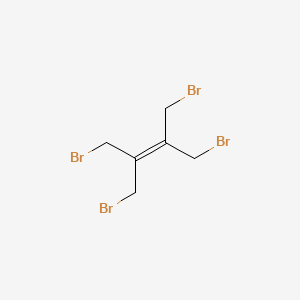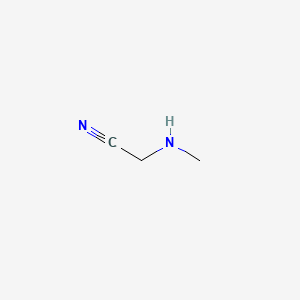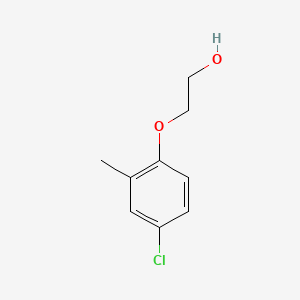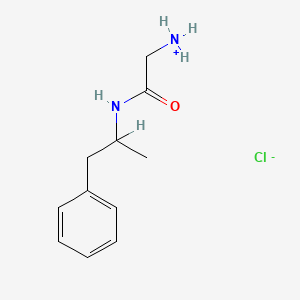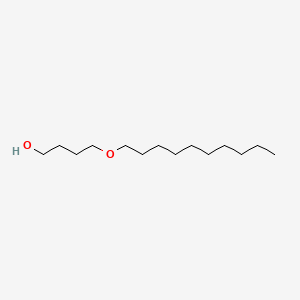
1-Butanol, 4-(decyloxy)-
Übersicht
Beschreibung
1-Butanol, 4-(Decyloxy)- (BDD) is a primary alcohol with a decyloxy group attached to the fourth carbon of the butanol chain. It is a colorless, viscous liquid used primarily as a solvent in various industrial applications. The molecular formula is C14H30O2 .
Synthesis Analysis
The synthesis of 1-butanol has been studied extensively. One approach involves the direct synthesis of 1-butanol from ethanol in a plug flow reactor . Another method involves the theoretical and experimental characterization of 1-butanol thermal decomposition . A proof-of-principle study describes the first biosynthesis of 1-butanol in yeast via two independent routes .Molecular Structure Analysis
The molecular structure of 1-butanol consists of a butanol chain with a decyloxy group attached to the fourth carbon . The molecular formula is C14H30O2 , and the average mass is 230.387 Da .Chemical Reactions Analysis
The chemical reactions involving 1-butanol have been studied in the context of its thermal decomposition . According to one study, the H2O elimination channel leading to 1-butene is more important than previously believed .Physical And Chemical Properties Analysis
1-Butanol is a colorless liquid with an alcohol odor . It has a boiling point of 116-118 °C, a density of 0.81 g/mL at 25 °C, and a refractive index of 1.399 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Biofuel Production
1-Butanol, 4-(decyloxy)- is an important and promising biofuel candidate . It is generally produced from heterotrophic microorganisms by carbohydrate fermentation . Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production . These prokaryotic photosynthetic microorganisms have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol .
Chemical Feedstock
Butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc . It is used as an efficient diluent solvent in the oil industry, perfume industry and as an extracting agent (food-grade) in the flavor industry .
Pharmaceutical Applications
Butanol is used as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones . It is used as a fuel additive or gasoline substitute due to their similarity in their characteristics .
Genetic Engineering
In cyanobacteria, butanol production through this pathway will require the incorporation of seven genes involved in the enzymatic conversion of 2-oxoglutarate to 1-butanol . This shows the potential of genetic engineering in the production of butanol.
Biomass Conversion
Butanol can be produced by the fermentation of sugars from biomass, such as corn stover, sugarcane bagasse, palm oil mill effluent, algal biomass, inulin, cheese whey, cassava starch, cane molasses, and food waste . This shows the potential of butanol production from renewable resources.
Advanced Fermentation Technologies
Researchers have focused on genetically modified metabolic butanol production from renewable biomass, advanced fermentation technologies in butanol production as a supplement of electron carriers (Ecs), and multistage continuous fermentation and product separation techniques .
Wirkmechanismus
Target of Action
It’s known that butanol and its derivatives generally interact with various enzymes and proteins within the cell
Mode of Action
Butanol and its derivatives are known to interact with cellular components, potentially altering their function . The specific interactions and resulting changes caused by “1-Butanol, 4-(decyloxy)-” require further investigation.
Biochemical Pathways
For instance, 1-butanol has been studied for its role in the synthesis of biofuels via the CoA-dependent pathway and an endogenous pathway . .
Pharmacokinetics
Butanol is known to be readily absorbed and rapidly metabolized in the body . The specific ADME properties of “1-Butanol, 4-(decyloxy)-” and their impact on its bioavailability require further investigation.
Result of Action
Butanol and its derivatives have been studied for their potential use in biofuel production
Action Environment
Factors such as ph, temperature, and salinity can affect the growth and metabolic activity of microorganisms producing butanol
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-decoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAINZYOLTZQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242779 | |
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-(decyloxy)- | |
CAS RN |
97209-97-7 | |
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



